molecular formula C12H19ClN2O B1377627 N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride CAS No. 1443982-15-7

N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride

Cat. No. B1377627
CAS RN: 1443982-15-7
M. Wt: 242.74 g/mol
InChI Key: BDKDQHFUWABOMM-UHFFFAOYSA-N
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Description

“N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride” is a synthetic compound with the CAS number 1443982-15-7 . It has a molecular weight of 242.75 . The IUPAC name for this compound is N-(2-(benzyl(methyl)amino)ethyl)acetamide hydrochloride .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzyl chloride and ammonia . Other methods include the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .


Molecular Structure Analysis

The InChI code for “N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride” is 1S/C12H18N2O.ClH/c1-11(15)13-8-9-14(2)10-12-6-4-3-5-7-12;/h3-7H,8-10H2,1-2H3,(H,13,15);1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride” are not available, similar compounds such as benzylic amines undergo various reactions. For instance, aromatic aldehydes can undergo an efficient decarboxylative transamination under mild conditions to produce a variety of arylmethylamines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride” include a molecular weight of 242.75 . More detailed properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Cardiovascular Drugs

This compound is used in the synthesis of various cardiovascular drugs. It serves as a building block for the preparation of compounds like 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate hydrochloride . These derivatives are important for their vasodilatory properties and potential use in treating heart-related ailments.

Peptidomimetic Synthesis

In the field of peptidomimetics, which aims to mimic peptide structures and functions, this compound is valuable. It’s used to create methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids . These are promising building blocks for developing new therapeutic agents that can interact with biological targets similarly to peptides.

Protein Interaction Studies

The compound is instrumental in modeling strong interactions in proteins and enzymes. It helps in understanding the binding affinities and interaction patterns within biological systems, which is crucial for drug design and discovery .

Blood-Coagulation Disorders

Lastly, derivatives of this compound are being studied for their application in treating blood-coagulation disorders. They can serve as precursors for the synthesis of biologically active agents that can replace certain groups in amino acids involved in coagulation processes .

properties

IUPAC Name

N-[2-[benzyl(methyl)amino]ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-11(15)13-8-9-14(2)10-12-6-4-3-5-7-12;/h3-7H,8-10H2,1-2H3,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKDQHFUWABOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN(C)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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